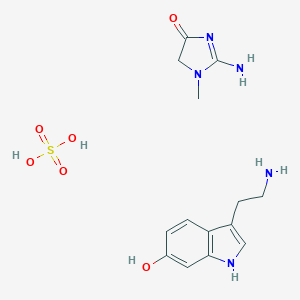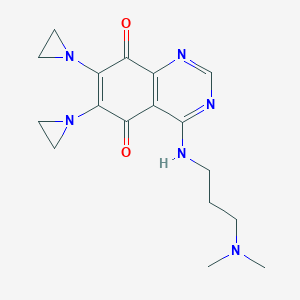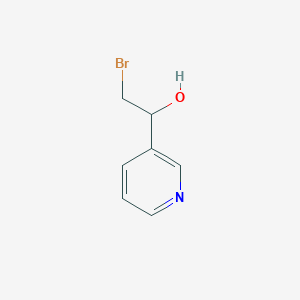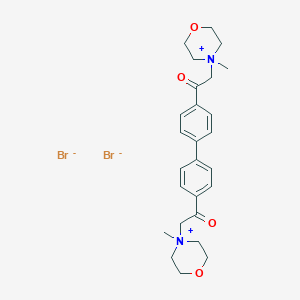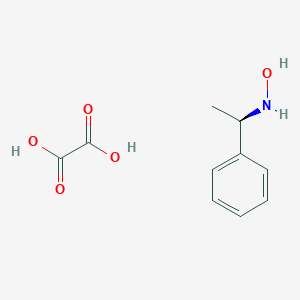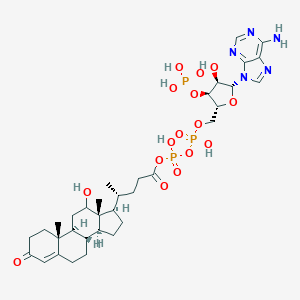
ADP-Hoca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADP-Hoca, also known as adenosine 5'-diphosphoribose poly(ADP-ribose) polymerase (PARP), is a nuclear enzyme that plays a crucial role in DNA repair and maintenance. The enzyme is involved in the regulation of various cellular processes, including transcription, chromatin structure, and cell death. In recent years, ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases.
Mecanismo De Acción
ADP-Hoca functions by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. The enzyme is activated by DNA damage and binds to the damaged DNA, where it catalyzes the formation of poly(ADP-ribose) chains on target proteins. The poly(ADP-ribose) chains recruit DNA repair factors to the site of damage, facilitating the repair process.
Efectos Bioquímicos Y Fisiológicos
ADP-Hoca has a wide range of biochemical and physiological effects. The enzyme is involved in the regulation of DNA repair, chromatin structure, and transcriptional regulation. ADP-Hoca also plays a role in cell death pathways, including apoptosis and necrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases. The enzyme is also widely used in research as a tool for studying DNA repair and chromatin structure. However, there are some limitations to using ADP-Hoca in lab experiments, including the need for specific substrates and inhibitors and the potential for off-target effects.
Direcciones Futuras
There are many future directions for research on ADP-Hoca. One area of interest is the development of novel inhibitors for the enzyme, which could have therapeutic applications in cancer and other diseases. Another area of research is the identification of new target proteins for ADP-Hoca, which could shed light on the enzyme's role in DNA repair and other cellular processes. Additionally, there is a need for further investigation into the physiological and pathological roles of ADP-Hoca in various tissues and disease states.
Métodos De Síntesis
ADP-Hoca is synthesized by the covalent attachment of ADP-ribose units to target proteins. The process is catalyzed by PARP enzymes, including ADP-Hoca. The enzyme uses NAD+ as a substrate to transfer ADP-ribose units to target proteins, forming poly(ADP-ribose) chains.
Aplicaciones Científicas De Investigación
ADP-Hoca has been extensively studied in the context of DNA repair and maintenance. The enzyme is involved in the repair of single-strand DNA breaks and plays a crucial role in the repair of double-strand DNA breaks through the homologous recombination pathway. ADP-Hoca has also been implicated in the regulation of chromatin structure and transcriptional regulation.
Propiedades
Número CAS |
115288-28-3 |
|---|---|
Nombre del producto |
ADP-Hoca |
Fórmula molecular |
C34H50N5O16P3 |
Peso molecular |
877.7 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C34H50N5O16P3/c1-17(21-7-8-22-20-6-5-18-12-19(40)10-11-33(18,2)23(20)13-25(41)34(21,22)3)4-9-26(42)53-58(49,50)55-57(47,48)51-14-24-29(54-56(44,45)46)28(43)32(52-24)39-16-38-27-30(35)36-15-37-31(27)39/h12,15-17,20-25,28-29,32,41,43H,4-11,13-14H2,1-3H3,(H,47,48)(H,49,50)(H2,35,36,37)(H2,44,45,46)/t17-,20+,21-,22+,23+,24-,25?,28-,29-,32-,33+,34-/m1/s1 |
Clave InChI |
LZZSDQZZUZSFMG-SWQQIEAQSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H]4CC[C@@H]5[C@@]4(C(C[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)O)C |
SMILES |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
SMILES canónico |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
Sinónimos |
24-(12-hydroxy-3-oxo-4-cholenoyl-5'phospho)-3'phosphoadenosine 3',5'-ADP-24-(12-hydroxy-3-oxo-4-cholenoic acid) ADP-HOCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
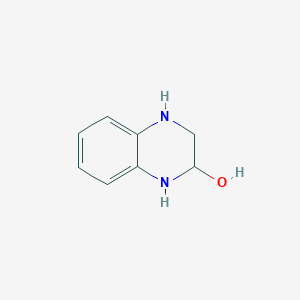

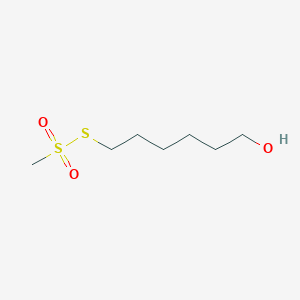
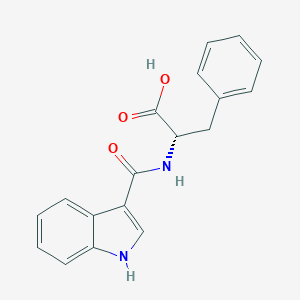
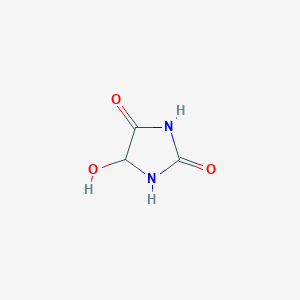
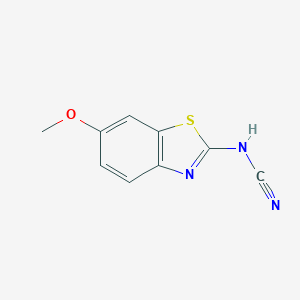
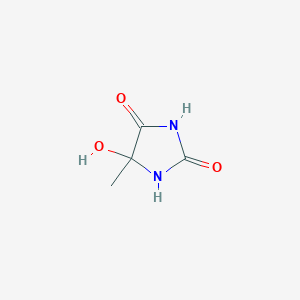
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
